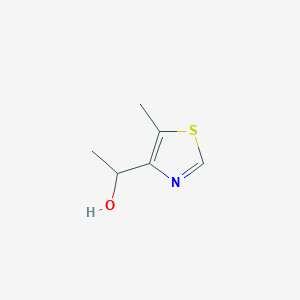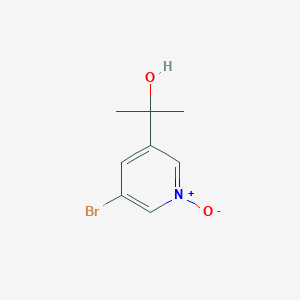
ETHYL (R)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group and a tert-butyldimethylsiloxy group attached to a butanoate backbone. This compound is of significant interest in synthetic organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The tert-butyldimethylsiloxy group is introduced through a silylation reaction, where a hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ester and silyl ether functionalities are often employed in the design of prodrugs and other pharmacologically active compounds .
Industry: In the industrial sector, Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science .
Mecanismo De Acción
The mechanism of action of Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate is primarily determined by its functional groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The tert-butyldimethylsiloxy group serves as a protective group, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthetic processes, allowing for selective reactions at other sites on the molecule .
Comparación Con Compuestos Similares
Ethyl 3-hydroxybutanoate: Lacks the tert-butyldimethylsiloxy group, making it less stable and less versatile in synthetic applications.
Methyl ®-3-(tert-butyldimethylsiloxy)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to different reactivity and properties.
tert-Butyldimethylsiloxyacetaldehyde: Contains a similar silyl ether group but with an aldehyde functionality, resulting in different chemical behavior.
Uniqueness: Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate stands out due to its combination of an ethyl ester and a tert-butyldimethylsiloxy group. This unique structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H26O3Si |
|---|---|
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C12H26O3Si/c1-8-14-11(13)9-10(2)15-16(6,7)12(3,4)5/h10H,8-9H2,1-7H3/t10-/m1/s1 |
Clave InChI |
YBEHVAVLIUANQX-SNVBAGLBSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCOC(=O)CC(C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(2-Chlorophenyl)-2-thienyl]methanol](/img/structure/B8395285.png)

![3-[2-(Quinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B8395307.png)
![[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanol](/img/structure/B8395323.png)






![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B8395391.png)

